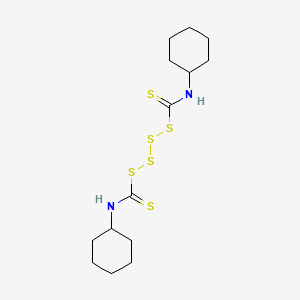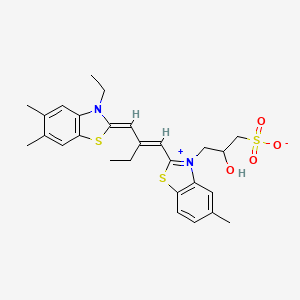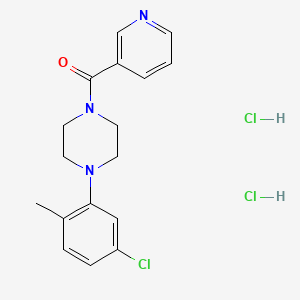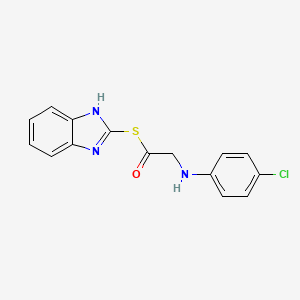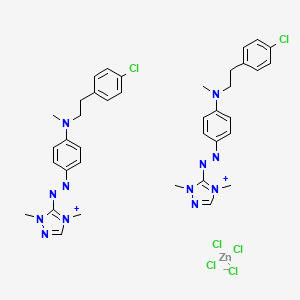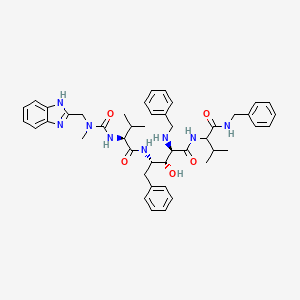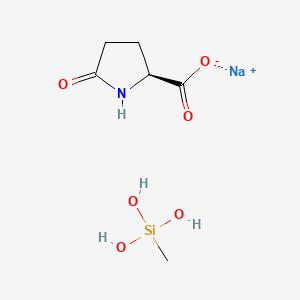
Einecs 308-916-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is commonly used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-oxo-L-prolinate, compound with methylsilanetriol, involves the reaction of 5-oxo-L-proline with sodium hydroxide and methylsilanetriol under controlled conditions. The reaction typically takes place in an aqueous medium at a specific pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5-oxo-L-prolinate, compound with methylsilanetriol, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction may produce various reduced forms of the compound .
Applications De Recherche Scientifique
Sodium 5-oxo-L-prolinate, compound with methylsilanetriol, has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mécanisme D'action
The mechanism of action of sodium 5-oxo-L-prolinate, compound with methylsilanetriol, involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to sodium 5-oxo-L-prolinate, compound with methylsilanetriol, include:
Sodium PCA: A sodium salt of pyrrolidone carboxylic acid, used in cosmetics and personal care products.
Methylsilanetriol: A silicon-based compound used in various industrial applications.
Uniqueness
What sets sodium 5-oxo-L-prolinate, compound with methylsilanetriol, apart from similar compounds is its unique combination of properties, making it suitable for a wide range of applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
99035-50-4 |
|---|---|
Formule moléculaire |
C6H12NNaO6Si |
Poids moléculaire |
245.24 g/mol |
Nom IUPAC |
sodium;(2S)-5-oxopyrrolidine-2-carboxylate;trihydroxy(methyl)silane |
InChI |
InChI=1S/C5H7NO3.CH6O3Si.Na/c7-4-2-1-3(6-4)5(8)9;1-5(2,3)4;/h3H,1-2H2,(H,6,7)(H,8,9);2-4H,1H3;/q;;+1/p-1/t3-;;/m0../s1 |
Clé InChI |
UQCYJXJDVRKOCP-QTNFYWBSSA-M |
SMILES isomérique |
C[Si](O)(O)O.C1CC(=O)N[C@@H]1C(=O)[O-].[Na+] |
SMILES canonique |
C[Si](O)(O)O.C1CC(=O)NC1C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




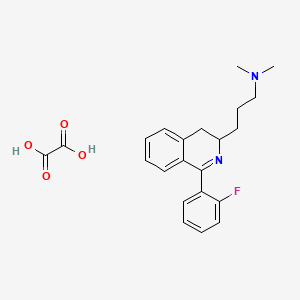
![1-[3-(methylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one;oxalic acid](/img/structure/B12738419.png)
